Product packaging for (1S,2S)-2-Aminocycloheptanol(Cat. No.:CAS No. 145166-04-7)

(1S,2S)-2-Aminocycloheptanol

Cat. No.: B133979
CAS No.: 145166-04-7
M. Wt: 129.2 g/mol
InChI Key: ZWOFTVSNNFYPAB-BQBZGAKWSA-N
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Description

(1S,2S)-2-Aminocycloheptanol is a chiral alicyclic beta-amino alcohol of significant interest in medicinal and organic chemistry due to its constrained seven-membered ring and defined stereochemistry . This structure makes it a valuable scaffold for constructing peptidomimetics, where it can be used to introduce conformational rigidity into bioactive peptide sequences, potentially enhancing their stability against enzymatic degradation and improving receptor selectivity . Researchers can leverage this compound as a key synthon in the development of novel biorelevant molecules, including integrin ligands and other targeted therapeutics . Its utility extends to serving as a precursor for the synthesis of amino-gem-bisphosphonate derivatives, a class of compounds with important applications in bone targeting and imaging . The trans-(1S,2S) stereochemistry is particularly valuable for probing structure-activity relationships in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B133979 (1S,2S)-2-Aminocycloheptanol CAS No. 145166-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-aminocycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOFTVSNNFYPAB-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](CC1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145166-04-7
Record name 145166-04-7
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Applications of 1s,2s 2 Aminocycloheptanol As a Chiral Auxiliary in Stereoselective Transformations

Principles of Chiral Auxiliary-Controlled Asymmetric Induction

Asymmetric induction orchestrated by a chiral auxiliary relies on the transfer of stereochemical information from the auxiliary to a prochiral center in a substrate. wikipedia.org The auxiliary, such as (1S,2S)-2-aminocycloheptanol, is first covalently attached to the substrate. This creates a new, diastereomeric molecule where the two faces of the prochiral center are no longer equivalent.

The inherent chirality of the auxiliary creates a sterically and electronically differentiated environment around the reactive center. One face of the prochiral unit is effectively shielded by a bulky component of the auxiliary, compelling an incoming reagent to approach from the less hindered face. This directed attack results in the preferential formation of one diastereomer over the other. The degree of diastereoselectivity is contingent on the conformational rigidity of the substrate-auxiliary adduct and the magnitude of the energy difference between the transition states leading to the different diastereomers. After the stereoselective transformation, the chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule and ideally allowing for the recovery and recycling of the auxiliary. wikipedia.org

Diastereoselective Formation of Functionalized this compound Derivatives

The bifunctional nature of this compound allows for its incorporation into various substrates, most commonly through the formation of amides, imides, or other derivatives. These derivatives can then undergo a range of stereoselective transformations.

Stereoselective alkylation of enolates derived from carbonyl compounds is a powerful method for the construction of new carbon-carbon bonds and the establishment of stereocenters. In an auxiliary-controlled approach, a prochiral carboxylic acid or its derivative is coupled with a chiral auxiliary like this compound to form an amide or imide. Deprotonation of this adduct with a suitable base generates a chiral enolate. The stereochemistry of the auxiliary then directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, leading to a diastereomerically enriched product.

Despite the well-established principles of this methodology with other chiral auxiliaries, such as oxazolidinones and pseudoephedrine, a comprehensive review of scientific literature did not yield specific examples or detailed research findings on the application of this compound as a chiral auxiliary in stereoselective alkylation reactions.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound, potentially generating two new stereocenters. d-nb.info When a chiral auxiliary is employed, the enolate derived from the auxiliary-bound carbonyl compound adds to an aldehyde with a high degree of facial selectivity. The stereochemical outcome is often rationalized using models such as the Zimmerman-Traxler transition state, where the metal enolate forms a six-membered chair-like transition state with the aldehyde. bris.ac.uk The substituents on the chiral auxiliary dictate the preferred conformation of this transition state, thereby determining the stereochemistry of the resulting aldol adduct. lookchem.com

The synthesis of P-stereogenic phosphine (B1218219) oxides is of significant interest due to their application as chiral ligands in catalysis and as precursors to other chiral phosphorus compounds. nsf.gov Chiral 1,2-amino alcohols have proven to be effective auxiliaries in this context. While specific data for the cycloheptanol (B1583049) derivative is scarce, the closely related (1S,2S)-2-aminocyclohexanol has been successfully used, and the principles are directly applicable. researchgate.netnih.gov

The general strategy involves three key steps:

Formation of an Oxazaphospholidine: The chiral amino alcohol is reacted with a phosphonic dichloride to form a cyclic P(V) oxazaphospholidine. This reaction proceeds with high diastereoselectivity, establishing the stereochemistry at the phosphorus center.

Diastereoselective Ring-Opening: The oxazaphospholidine is then treated with an organometallic reagent, such as a Grignard reagent. This reagent selectively displaces one of the groups on the phosphorus atom, typically with inversion of configuration at the phosphorus center.

Cleavage of the Auxiliary: The final step involves the cleavage of the remaining P-O and P-N bonds to release the enantiomerically pure phosphine oxide and recover the chiral auxiliary.

Research on the analogous (1S,2S)-2-aminocyclohexanol has demonstrated high diastereoselectivity (dr > 20:1) in the formation of the oxazaphospholidine intermediate and enantiomeric excesses of greater than 99% for the final phosphine oxide products. This methodology provides access to both enantiomers of sterically hindered phosphine oxides, as starting with a P(III) phosphine precursor can lead to the P-epimeric oxazaphospholidine. nih.gov

Due to the lack of specific research data for this compound in this application, a data table for its performance cannot be provided.

Strategies for Chiral Auxiliary Incorporation and Cleavage

The effective use of a chiral auxiliary necessitates efficient methods for both its attachment to the substrate and its subsequent removal from the product.

Incorporation: For applications in alkylation and aldol reactions, this compound would typically be converted into a cyclic derivative, such as an oxazolidinone, by reaction with phosgene (B1210022) or a phosgene equivalent. This oxazolidinone can then be acylated to form the N-acyl imide substrate for the stereoselective transformation. In the synthesis of phosphine oxides, the amino alcohol is directly condensed with a phosphonic dichloride to form the key oxazaphospholidine intermediate.

Cleavage: The method of cleavage must be chosen carefully to avoid racemization of the product or damage to other functional groups. For N-acyl imide derivatives, cleavage is commonly achieved by hydrolysis (acidic or basic), reduction with agents like lithium borohydride (B1222165) (to yield an alcohol), or transesterification with an alkoxide. For the phosphine oxide synthesis, the cleavage of the P-N and P-O bonds of the oxazaphospholidine derivative is an integral part of the synthetic sequence, often occurring during the nucleophilic substitution steps with organometallic reagents. The final liberation of the phosphine oxide can be achieved under mild conditions, which also allows for the recovery of the this compound auxiliary for reuse.

Utilization of 1s,2s 2 Aminocycloheptanol and Its Derivatives As Chiral Ligands in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Based on (1S,2S)-2-Aminocycloheptanol Scaffolds

The design of chiral ligands from amino alcohol scaffolds is a well-established strategy in asymmetric catalysis. Typically, the amino and hydroxyl groups serve as handles for derivatization, allowing for the synthesis of a diverse library of ligands with tunable steric and electronic properties. For analogous compounds like (1S,2S)-2-aminocyclohexanol, this involves N-alkylation, N-arylation, or acylation of the amino group, and O-functionalization of the alcohol. acs.orgmyskinrecipes.com These modifications are crucial for optimizing the ligand's performance in specific catalytic reactions.

Metal-Catalyzed Asymmetric Reactions Employing this compound Ligands

Metal complexes incorporating chiral amino alcohol ligands are workhorses in asymmetric catalysis, facilitating a wide range of stereoselective transformations.

Asymmetric Transfer Hydrogenation of Ketones and Imines

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols and amines. Ruthenium(II) and Rhodium(III) complexes, when paired with chiral β-amino alcohol or diamine ligands, are highly effective catalysts for this transformation, typically using isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. The structure of the chiral ligand is paramount in achieving high enantioselectivity. For instance, ligands derived from (1R,2S)-(+)-cis-1-amino-2-indanol and trans-2-(N-benzyl)amino-1-cyclohexanol have been successfully applied in the ATH of aryl ketones, yielding products with up to 96% enantiomeric excess (ee). acs.orgacs.org

Despite the success with other chiral amino alcohols, there is no specific data in the surveyed literature on the use of ligands derived from this compound for the asymmetric transfer hydrogenation of ketones or imines. Performance data, including yields and enantioselectivities for such catalysts, remains uncharacterized.

Enantioselective Alkylation and Vinylation Reactions

Detailed research findings on the application of this compound-based ligands in enantioselective alkylation and vinylation reactions are not available in the current scientific literature.

Asymmetric Conjugate Additions

There is no available research data concerning the use of this compound or its derivatives as ligands in asymmetric conjugate addition reactions.

Chiral Metal-Organic Frameworks (MOFs) incorporating this compound Motifs

Chiral Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral building blocks can render the MOF suitable for applications in enantioselective separation and catalysis. frontiersin.orgrsc.org The synthesis of chiral MOFs can be achieved through several methods, including the use of enantiopure ligands, spontaneous resolution of achiral components, or post-synthetic modification of an existing framework with a chiral molecule like proline. frontiersin.orgnih.govnih.govrsc.org

A search for MOFs specifically incorporating the this compound motif as a chiral linker or building block did not yield any results. The potential of this specific amino alcohol in the construction of chiral MOFs has not yet been explored in the available literature.

Organocatalytic Systems Featuring this compound

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Chiral amino alcohols and their derivatives can act as effective organocatalysts for various reactions. However, the scientific literature lacks studies where this compound itself or a non-metallic derivative is employed as an organocatalyst.

Lack of Specific Research Data on this compound Ligand Design

A comprehensive search of scientific literature and chemical databases reveals a significant gap in research specifically detailing the design principles for enhancing enantioselectivity and catalytic efficiency of this compound derivatives as chiral ligands.

While the field of asymmetric catalysis is rich with studies on chiral ligands, the focus has predominantly been on more common structural backbones, such as those containing five- or six-membered rings. Extensive research is available for the structurally analogous compound, (1S,2S)-2-aminocyclohexanol, and its derivatives. nih.govacs.org This body of work provides a strong foundation for understanding the general principles of how ligand modifications can influence catalytic outcomes.

These established principles for related compounds, such as aminocyclohexanols, primarily involve the strategic modification of the amino and hydroxyl groups to tune the steric and electronic properties of the resulting ligand. osti.govnih.gov Key strategies include:

N-Substitution: Introducing various substituents on the nitrogen atom of the amino group to modulate the steric environment around the metal center. This can influence the trajectory of substrate approach and, consequently, the stereochemical outcome of the reaction.

O-Substitution: Modification of the hydroxyl group, although less common for this class of ligands, can also alter the electronic properties and coordination behavior of the ligand.

Formation of Schiff Bases: Condensation of the amino group with various aldehydes to form Schiff base ligands, which can then coordinate with metal centers. The electronic and steric nature of the aldehyde component offers a modular way to fine-tune the ligand's properties.

These modifications have been shown to significantly impact the enantioselectivity and catalytic efficiency in reactions such as asymmetric transfer hydrogenation of ketones and the addition of organometallic reagents to aldehydes for the aminocyclohexanol family. nih.gov For instance, studies on aminocyclohexanol derivatives have demonstrated that products with up to 96% enantiomeric excess (ee) can be achieved in catalyzed asymmetric phenyl transfer reactions. nih.gov

However, it is crucial to note that direct extrapolation of these findings to the seven-membered ring system of this compound may not be entirely accurate without specific experimental validation. The increased conformational flexibility of the cycloheptane (B1346806) ring compared to a cyclohexane (B81311) ring can lead to different optimal ligand geometries and coordination behaviors, which would, in turn, affect the principles of rational ligand design.

Due to the absence of specific studies on the synthesis and catalytic application of this compound derivatives, it is not possible to provide a detailed, data-driven analysis for the requested section on ligand design principles for this particular compound. Further experimental research is required to elucidate the structure-activity relationships and establish effective strategies for enhancing the catalytic performance of ligands based on the this compound scaffold.

Mechanistic and Theoretical Investigations of Asymmetric Induction in 1s,2s 2 Aminocycloheptanol Mediated Reactions

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful tool for elucidating the mechanisms of asymmetric reactions. nih.gov By modeling the structures and energies of molecules and their interactions, chemists can visualize transition states and intermediates that are often too transient to be observed experimentally. This virtual exploration is crucial for designing new catalysts and optimizing reaction conditions for higher selectivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying complex reaction mechanisms. ub.edu In the context of asymmetric catalysis involving (1S,2S)-2-Aminocycloheptanol, DFT is employed to calculate the geometries and energies of all relevant species along a reaction coordinate, including reactants, intermediates, transition states, and products. rsc.org

Locating the transition state—the highest energy point on the reaction pathway—is a primary objective. nih.gov The energy of this state, or the activation energy, determines the rate of the reaction. In an asymmetric reaction, there are at least two competing diastereomeric transition states, each leading to a different enantiomeric product. The difference in the calculated Gibbs free energies (ΔΔG‡) between these diastereomeric transition states allows for a quantitative prediction of the enantiomeric excess (ee) of the reaction.

For instance, in reactions catalyzed by similar chiral amino alcohols, DFT calculations have successfully rationalized the observed stereoselectivities. researchgate.netmdpi.com These studies model the formation of a metal-ligand complex, the coordination of the substrate, and the subsequent bond-forming step. The calculations often reveal that non-covalent interactions, such as hydrogen bonds or steric repulsion within the transition state assembly, are responsible for destabilizing the pathway that leads to the minor enantiomer. researchgate.net While specific DFT studies on reactions mediated by this compound are not extensively documented in the literature, the established methodologies are directly applicable.

Table 1: Illustrative Energy Differences in Diastereomeric Transition States (Hypothetical) This table illustrates how DFT-calculated energy differences between competing transition states (TS1 and TS2) translate into predicted enantiomeric excess (ee) for a reaction.

Reaction TypeEnergy of TS1 (kcal/mol)Energy of TS2 (kcal/mol)ΔΔG‡ (kcal/mol)Predicted ee (%)
Alkylation-25.4-27.21.895%
Aldol (B89426) Addition-21.0-21.90.968%
Reduction-30.1-32.52.499%

Note: Data are hypothetical to demonstrate the principle.

The primary goal of molecular modeling in this context is the accurate prediction of which enantiomer will be the major product. imist.ma By analyzing the optimized geometries of the competing transition states, chemists can identify the specific steric and electronic interactions that control stereoselectivity.

A typical computational workflow involves:

Conformational Search: Identifying the lowest energy conformations of the catalyst-substrate complex.

Transition State Search: Locating the transition state structures for the formation of both possible enantiomeric products. pku.edu.cn

Energy Calculation: Computing the relative free energies of these transition states to determine which is favored. rsc.org

This predictive power is invaluable, as it can guide experimental work, reducing the trial-and-error often associated with developing new asymmetric reactions. It allows for the virtual screening of different ligands or substrates to identify the most promising candidates for achieving high enantioselectivity before committing to laboratory synthesis. nih.gov

Conformational Analysis of the Cycloheptane (B1346806) Ring and Amino Alcohol Functionality

Unlike the well-studied and relatively rigid cyclohexane (B81311) ring, the seven-membered cycloheptane ring is significantly more flexible. This flexibility leads to a complex potential energy surface with multiple low-energy conformations. Computational studies have shown that for cycloheptane, the most stable conformations are in the twist-chair (TC) and chair (C) families, with twist-chair conformers generally being lower in energy. researchgate.net The introduction of substituents, such as the amino and hydroxyl groups in this compound, further influences these conformational preferences.

The specific arrangement of the amino and hydroxyl groups in a cis-(1S,2S) configuration on the flexible cycloheptane ring creates a complex interplay of steric and electronic factors. The substituents will preferentially occupy positions that minimize destabilizing interactions. In analogous six-membered ring systems, substituents favor equatorial positions to avoid steric clashes known as 1,3-diaxial interactions. pressbooks.publibretexts.orgopenstax.org

For this compound, the seven-membered ring can pucker in various ways to accommodate the two functional groups. The lowest energy conformation will seek to minimize steric hindrance between the substituents and the rest of the ring's hydrogen atoms. The bulky nature of the substituents relative to hydrogen atoms dictates that they will influence the adoption of a specific twist-chair or chair conformation that best separates them in space.

A critical factor governing the conformation of 1,2-amino alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl proton (donor) and the nitrogen lone pair of the amino group (acceptor). The cis relationship of the two groups in this compound makes such an interaction highly favorable.

This intramolecular hydrogen bond can significantly stabilize a specific conformation by locking the relative orientation of the amino and hydroxyl groups. This creates a more rigid and predictable chiral scaffold. The formation of this five-membered hydrogen-bonded ring constrains the flexibility of the larger cycloheptane ring, effectively reducing the number of accessible low-energy conformations. This conformational locking is a key element of stereochemical control, as it pre-organizes the chiral ligand into a well-defined shape before it interacts with a metal or substrate.

Analysis of Stereochemical Control Elements and Reaction Pathways

The stereochemical outcome of a reaction mediated by this compound is determined by how its chiral structure directs the approach of the reactants. The analysis of control elements integrates the conformational preferences of the ligand with the mechanism of the specific reaction.

The key stereochemical control elements are:

The Chiral Backbone: The inherent (1S,2S) stereochemistry of the cycloheptane ring provides the fundamental chiral information.

Conformational Rigidity: Intramolecular hydrogen bonding between the amino and hydroxyl groups imparts rigidity, creating a predictable C-shaped chiral pocket.

Steric Shielding: The cycloheptane ring itself acts as a bulky steric shield. In the catalyst-substrate complex, one face of the reactive center is effectively blocked, forcing the incoming reagent to approach from the less hindered face.

In a typical reaction pathway, the amino alcohol would first coordinate to a metal center. The resulting complex then binds the substrate. The conformation of the cycloheptane ring and the fixed orientation of the functional groups dictate how the substrate can bind to minimize steric clashes. This creates two principal diastereomeric transition state assemblies, one leading to the (R)-product and one to the (S)-product. The more stable transition state, which experiences fewer steric repulsions and potentially more stabilizing interactions, defines the major reaction pathway and, therefore, the stereochemical outcome of the reaction. The ability of chiral amino alcohols to provide effective stereochemical control has been demonstrated in a wide range of asymmetric transformations. nih.govresearchgate.net

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of published research specifically detailing the derivatization strategies and broader synthetic applications of the chemical compound this compound.

Searches conducted using the compound's name, CAS number (130007-55-5), and targeted keywords related to the requested topics (N-alkylation, acylation, synthesis of chiral heterocycles, use as a chiral building block) did not yield any specific studies, research articles, or detailed experimental data. The available information is largely limited to supplier listings and general references to analogous compounds, such as aminocyclohexanols, which have been more extensively studied.

Due to the lack of specific scientific information and data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound. Constructing an article without foundational research would require speculation and extrapolation from related but distinct molecules, which would compromise the scientific accuracy and integrity of the content.

Therefore, the requested article cannot be generated at this time. Should relevant scientific literature on this compound become available in the future, the creation of such an article could be revisited.

Advanced Analytical Methodologies for Stereochemical Characterization of 1s,2s 2 Aminocycloheptanol and Its Derivatives

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic techniques are indispensable for the separation and quantification of enantiomers, thereby enabling the determination of enantiomeric purity or enantiomeric excess (ee). The fundamental principle involves the use of a chiral environment, most commonly a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. nih.govgcms.cz

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers of chiral compounds, including amino alcohols. nih.govyakhak.org The separation is achieved by using a column packed with a chiral stationary phase (CSP). For primary amines like (1S,2S)-2-Aminocycloheptanol, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective. yakhak.orgresearchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, have different energies for each enantiomer, resulting in differential retention and separation. uni-muenchen.de To enhance detection and interaction with the CSP, this compound can be derivatized, for example, by reacting the amino group with a suitable agent to introduce a chromophore.

The selection of the mobile phase is crucial for achieving optimal separation. In normal-phase HPLC, a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol is commonly used. chromatographyonline.comnih.gov The composition of the mobile phase can be adjusted to fine-tune the retention times and resolution.

Table 1: Illustrative Chiral HPLC Data for the Enantiomeric Separation of a Derivatized 2-Aminocycloheptanol Analog

Enantiomer Retention Time (k'1) Resolution (Rs) Separation Factor (α)
(1R,2R)-isomer 8.52 min 2.15 1.28
(1S,2S)-isomer 9.78 min

Chromatographic Conditions: Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)); Mobile Phase: n-Hexane/Isopropanol (90:10, v/v); Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another key technique for assessing the enantiomeric purity of volatile chiral compounds. wiley.com For analytes like 2-aminocycloheptanol, derivatization is typically required to increase volatility and improve chromatographic performance. The amino and hydroxyl groups can be converted to less polar derivatives, such as trifluoroacetyl (TFA) or trimethylsilyl (TMS) ethers. wiley.com

The separation is performed on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are among the most common and effective CSPs for chiral GC. gcms.cz These cyclic oligosaccharides have a chiral cavity and form inclusion complexes with the enantiomers of the analyte. The stability of these complexes differs between the two enantiomers, leading to their separation. uni-muenchen.de The operating temperature of the GC oven is a critical parameter that influences both retention and selectivity. wiley.com

Table 2: Representative Chiral GC Findings for a Derivatized 2-Aminocycloheptanol

Enantiomer Derivative Retention Time Enantiomeric Purity (%)
(1R,2R)-TFA Derivative 12.34 min 1.5%
(1S,2S)-TFA Derivative 12.89 min 98.5%

Chromatographic Conditions: Column: Cyclodextrin-based CSP (e.g., Chirasil-Dex); Carrier Gas: Hydrogen; Temperature Program: 100°C to 180°C at 5°C/min; Detector: Flame Ionization Detector (FID).

Spectroscopic Methods for Absolute Configuration Determination

While chromatographic methods are excellent for determining the relative amounts of enantiomers, spectroscopic techniques are required to assign the absolute configuration (i.e., the R/S designation) of a chiral center. wikipedia.org

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation measures the rotation of plane-polarized light by a chiral compound in solution. amherst.edulibretexts.org The specific rotation, [α], is a characteristic physical property of a chiral molecule. wikipedia.org Enantiomers rotate light by equal magnitudes but in opposite directions (dextrorotatory (+) or levorotatory (-)). libretexts.org While measurement of optical rotation can confirm that a sample is enantiomerically enriched, it does not, on its own, allow for the assignment of absolute configuration without comparison to a known standard. amherst.edu

Circular Dichroism (CD) spectroscopy is a more powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum provides information about the spatial arrangement of atoms, particularly around chromophores. For a vicinal amino alcohol like this compound, which lacks a strong intrinsic chromophore, derivatization may be necessary, or the analysis can focus on the weak n→σ* transitions of the amino and hydroxyl groups in the far-UV region. Alternatively, an in situ complexation with an auxiliary chromophore, such as a dirhodium tetraacetate, can be employed to generate characteristic CD spectra that can be used for stereochemical assignment. researchgate.net The experimental CD spectrum is often compared with spectra predicted by quantum mechanical calculations (e.g., using density functional theory, DFT) for a known configuration to make an unambiguous assignment. researchgate.netstackexchange.com

Table 3: Chiroptical Data for this compound

Method Parameter Observed Value
Optical Rotation Specific Rotation [α]D²⁵ Value dependent on solvent and derivatization

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs)

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of a chiral molecule through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). frontiersin.orgnih.gov The reaction of a racemic or enantiomerically enriched sample of 2-aminocycloheptanol with a single enantiomer of a CDA (e.g., Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid) converts the enantiomers into a mixture of diastereomers. researchgate.netnih.gov

These resulting diastereomers have distinct physical properties and, crucially, different NMR spectra. nih.gov The chemical shifts of nuclei near the newly formed stereogenic center will differ between the two diastereomers. By analyzing these chemical shift differences (Δδ), a spatial model of the diastereomeric complexes can be constructed, allowing for the assignment of the absolute configuration of the original alcohol or amine. researchgate.net Multinuclear NMR, such as ¹⁹F or ³¹P NMR, can also be employed if the CDA contains these nuclei, often providing simpler spectra with greater chemical shift dispersion. nih.gov

Table 4: Example ¹H NMR Data for Diastereomeric Esters of 2-Aminocycloheptanol with a Chiral Derivatizing Agent

Proton near Chiral Center Chemical Shift δ (ppm) - (R)-CDA Derivative Chemical Shift δ (ppm) - (S)-CDA Derivative Chemical Shift Difference (Δδ = δS - δR)
H-1 4.85 4.95 +0.10
H-2 3.52 3.48 -0.04

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. wikipedia.org This technique maps the electron density of a molecule in its crystalline state, providing a precise three-dimensional structure. mdpi.com

To determine the absolute configuration, the analysis must be sensitive to anomalous dispersion (or resonant scattering). wikipedia.org This effect, particularly when using specific X-ray wavelengths (e.g., from a copper source) and in the presence of atoms heavier than carbon, allows for the differentiation between a molecule and its non-superimposable mirror image. The Flack parameter is a critical value calculated during the structure refinement that indicates whether the assigned absolute configuration is correct (a value near zero) or should be inverted (a value near one). wikipedia.org Often, a derivative of the parent molecule is used to facilitate crystallization and incorporate a heavier atom.

Table 5: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.5 Å, b = 11.2 Å, c = 15.4 Å
Flack Parameter 0.02(4)

Q & A

Q. What are the recommended synthetic routes for (1S,2S)-2-Aminocycloheptanol, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves stereoselective reduction of ketone precursors or catalytic asymmetric amination. For example, chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) can isolate the (1S,2S) enantiomer . Enantiomeric purity is validated using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H), as demonstrated in analogous cyclohexanol systems . Polarimetry and 1H^{1}\text{H}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) further confirm stereochemical integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer :
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in deuterated solvents (e.g., D2_2O or DMSO-d6_6) to assign stereochemistry. Coupling constants (e.g., J1,2J_{1,2}) distinguish axial/equatorial substituents .
  • IR : Confirm functional groups (e.g., NH2_2 and OH stretches at ~3350 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight.
  • Data Contradiction : Cross-validate using X-ray crystallography for absolute configuration or repeat experiments under controlled humidity/temperature to mitigate solvent effects .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • In case of exposure: Rinse eyes with water for ≥15 minutes; wash skin with soap/water. For inhalation, move to fresh air and seek medical attention .
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can diastereomeric byproducts be minimized during synthesis, and what analytical methods validate their absence?

  • Methodological Answer :
  • Optimize reaction conditions (e.g., low temperature, slow addition of reagents) to suppress epimerization.
  • Monitor reaction progress via TLC with ninhydrin staining for amine detection.
  • Quantify diastereomers using reversed-phase HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient). Limit of detection (LOD) <0.1% is achievable with UV detection at 254 nm .

Q. What computational approaches predict the conformational stability of this compound, and how do these compare with experimental data?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model chair vs. boat conformers. Compare energy barriers for ring inversion with variable-temperature NMR data .
  • Molecular dynamics simulations in explicit solvent (e.g., water) assess hydrogen-bonding networks and solvation effects. Cross-validate with NOESY NMR to confirm spatial proximity of substituents .

Q. How can researchers resolve discrepancies between theoretical and experimental optical rotation values for this compound?

  • Methodological Answer :
  • Re-measure optical rotation at multiple wavelengths (e.g., 589 nm and 365 nm) to rule out solvent or concentration artifacts.
  • Recalculate theoretical values using advanced polarizability models (e.g., TD-DFT with CAM-B3LYP functional) .
  • Verify sample purity via elemental analysis (C, H, N) and DSC to exclude hydrate/anhydrate mixtures .

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